molecular formula C6H6ClN3O2 B15310074 (2-Chloro-6-nitrophenyl)hydrazine

(2-Chloro-6-nitrophenyl)hydrazine

Cat. No.: B15310074
M. Wt: 187.58 g/mol
InChI Key: PEYRHLLMGWNJQH-UHFFFAOYSA-N
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Description

(2-Chloro-6-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-nitrophenyl)hydrazine typically involves the nitration of 2-chlorophenylhydrazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products:

  • Reduction of the nitro group yields (2-Chloro-6-aminophenyl)hydrazine.
  • Substitution of the chloro group can produce various derivatives depending on the nucleophile used.
  • Oxidation of the hydrazine moiety can lead to the formation of azo compounds.

Scientific Research Applications

(2-Chloro-6-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-nitrophenyl)hydrazine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

    (2-Chloro-4-nitrophenyl)hydrazine: Similar structure but with the nitro group in a different position.

    (2-Nitrophenyl)hydrazine: Lacks the chloro group, affecting its reactivity and applications.

    (4-Chloro-2-nitrophenyl)hydrazine: Another positional isomer with different chemical properties.

Uniqueness: (2-Chloro-6-nitrophenyl)hydrazine is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

(2-chloro-6-nitrophenyl)hydrazine

InChI

InChI=1S/C6H6ClN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2

InChI Key

PEYRHLLMGWNJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)[N+](=O)[O-]

Origin of Product

United States

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